molecular formula C17H19N7O B12247901 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine

Cat. No.: B12247901
M. Wt: 337.4 g/mol
InChI Key: BNZDWKOXSIQXII-UHFFFAOYSA-N
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Description

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine is a complex heterocyclic compound It features a unique structure combining cyclopenta[c]pyridazin, pyrazolo[3,4-d]pyrimidin, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine involves multiple steps. One common approach is the cyclocondensation reaction, which can be carried out using sodium alkoxide solutions such as sodium ethoxide or sodium methoxide as reagents and catalysts . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine stands out due to its unique combination of three different heterocyclic moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

4-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H19N7O/c1-2-12-6-15(22-21-14(12)3-1)25-9-11-4-5-24(8-11)17-13-7-20-23-16(13)18-10-19-17/h6-7,10-11H,1-5,8-9H2,(H,18,19,20,23)

InChI Key

BNZDWKOXSIQXII-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC=NC5=C4C=NN5

Origin of Product

United States

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